molecular formula C20H22FNO2S B2868045 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034204-30-1

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2868045
CAS No.: 2034204-30-1
M. Wt: 359.46
InChI Key: QMLINUNVQJUZAP-UHFFFAOYSA-N
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Description

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound with significant interest in various scientific fields due to its unique chemical structure and properties. It combines elements of benzofurans, oxazepines, and thiophenes, suggesting potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes:

  • Reaction Conditions: : Conditions often involve the use of catalysts like palladium or platinum, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

  • Large-Scale Production: : Involves continuous flow reactors to maintain consistent reaction conditions.

  • Purification: : Employs methods like crystallization and column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Can be reduced to simplify the compound's structure.

  • Substitution: : Undergoes substitution reactions to replace functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nucleophiles like amines and thiols.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Alcohols, alkanes.

  • Substitution Products: : Varied, depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: : Explored for potential interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic applications due to its unique structure.

  • Industry: : Utilized in materials science for developing new polymers and composites.

Mechanism of Action

  • Mechanism: : It interacts with specific molecular targets like enzymes or receptors.

  • Pathways Involved: : Can modulate signal transduction pathways or enzyme activity, depending on its functional groups and structural motifs.

Comparison with Similar Compounds

  • Similar Compounds: : Other benzofuran and oxazepine derivatives.

  • Uniqueness: : The combination of fluoro and thiophenyl groups in its structure provides unique reactivity and potential biological activity.

  • List of Similar Compounds: : 7-fluoro-2,3-dihydrobenzofuran, 1,4-oxazepine, 4-isopropylthiophenyl derivatives.

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Properties

IUPAC Name

1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c1-14(2)25-18-6-3-15(4-7-18)11-20(23)22-9-10-24-19-8-5-17(21)12-16(19)13-22/h3-8,12,14H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLINUNVQJUZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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